Product packaging for H-Tyr(SO2F)-OMe-18F(Cat. No.:)

H-Tyr(SO2F)-OMe-18F

Cat. No.: B12414327
M. Wt: 276.27 g/mol
InChI Key: WOYGUACNWJUHOS-OWOYRDRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr(SO2F)-OMe-18F is a novel tyrosine-derived chemical precursor designed for the efficient synthesis of 18F-labeled amino acid analogs for Positron Emission Tomography (PET). This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic human use. The core research value of this compound lies in its application of Sulfur Fluoride Exchange (SuFEx) click chemistry, a modern methodology for radiofluorination . SuFEx reactions can be performed under relatively mild conditions, which is a significant advantage for labeling complex and sensitive biomolecules. This approach facilitates the development of new PET tracers that target amino acid transporters, which are often overexpressed in various tumor cells, including gliomas and prostate cancer . By providing a streamlined pathway to 18F-labeled compounds, this precursor helps researchers investigate tumor metabolism, proliferation, and response to therapy with high specificity and contrast, potentially overcoming limitations of traditional tracers like [18F]FDG. The "OMe" (methyl ester) group in the structure may be utilized to modify the physicochemical properties of the precursor, such as its lipophilicity, which can influence biodistribution and cellular uptake. Researchers can exploit this building block to develop targeted imaging pharmaceuticals for oncology and neurology, contributing to the advancement of personalized medicine and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO5S B12414327 H-Tyr(SO2F)-OMe-18F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO5S

Molecular Weight

276.27 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-(18F)fluoranylsulfonyloxyphenyl)propanoate

InChI

InChI=1S/C10H12FNO5S/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)17-18(11,14)15/h2-5,9H,6,12H2,1H3/t9-/m0/s1/i11-1

InChI Key

WOYGUACNWJUHOS-OWOYRDRDSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)[18F])N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for H Tyr So₂f Ome ¹⁸f and Analogous Radiotracers

Design and Synthesis of Precursor Molecules for ¹⁸F-Labeling

The successful radiosynthesis of H-Tyr(SO₂F)-OMe-¹⁸F is critically dependent on the rational design and efficient synthesis of a suitable precursor molecule. This precursor must possess a functional group that can be readily labeled with ¹⁸F and a stable backbone that remains intact throughout the labeling process.

For H-Tyr(SO₂F)-OMe-¹⁸F, the precursor is designed from the amino acid L-tyrosine. The synthesis involves two key modifications to the tyrosine structure: the introduction of a sulfonyl fluoride (B91410) (-SO₂F) group and the esterification of the carboxylic acid to a methyl ester (-OMe). The sulfonyl fluoride moiety is introduced at the para position of the tyrosine's aromatic phenol (B47542) group through a reaction with sulfuryl fluoride (SO₂F₂) under basic conditions. The methyl ester is typically formed by reacting the tyrosine derivative with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂). acs.org This esterification enhances the metabolic stability of the final radiotracer.

The general synthetic route for precursors of analogous radiotracers often involves the protection of reactive functional groups, such as the amino group of the amino acid, with a protecting group like tert-butyloxycarbonyl (Boc). This prevents unwanted side reactions during the introduction of the sulfonyl fluoride or other functionalities. For example, Boc-Tyr-OMe can be reacted with cesium carbonate (Cs₂CO₃) and an appropriate alkylating agent to introduce various side chains. acs.orgnih.gov Following the necessary modifications, the protecting groups are removed to yield the final precursor.

Radiosynthetic Strategies for Fluorine-18 (B77423) Incorporation

The incorporation of the positron-emitting ¹⁸F isotope into the precursor molecule is the cornerstone of producing H-Tyr(SO₂F)-OMe-¹⁸F. Several strategies have been developed to achieve this, with a significant focus on the Sulfur-Fluoride Exchange (SuFEx) reaction.

Sulfur-Fluoride Exchange (SuFEx) ¹⁸F-Fluorination Chemistry

Sulfur-Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" tool for the late-stage fluorination of molecules. semanticscholar.orgnih.govresearchgate.netspringernature.comresearchgate.net This reaction involves the exchange of a leaving group on a sulfur(VI) center with a fluoride ion. In the context of H-Tyr(SO₂F)-OMe-¹⁸F, the precursor molecule contains a non-radioactive sulfonyl fluoride (¹⁹F-SO₂F) group. The radiosynthesis is achieved through an isotopic exchange reaction where the ¹⁹F atom is replaced by a radioactive ¹⁸F atom. semanticscholar.orgacs.org

The SuFEx reaction is advantageous due to its typically mild reaction conditions, often proceeding at room temperature, and its rapid reaction times. nih.govresearchgate.net This is crucial when working with the short-lived ¹⁸F isotope, which has a half-life of approximately 109.7 minutes. acs.org The mechanism is thought to involve the facile interaction of the fluoride ion with the 3d-orbital of the sulfur(VI) center, leading to a low kinetic barrier for the exchange. nih.gov

Optimization of Radiochemical Yields and Reaction Conditions

Maximizing the radiochemical yield (RCY) is a primary goal in any radiosynthesis. For SuFEx-based ¹⁸F-labeling, various parameters are optimized to achieve this. These include the choice of solvent, base, and phase-transfer catalyst. Polar aprotic solvents like acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. acs.org

The activation of the [¹⁸F]fluoride, typically obtained from a cyclotron as an aqueous solution, is a critical step. This is often achieved by using a combination of a base, such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst like Kryptofix 222 (K₂₂₂). nih.gov The K₂₂₂ chelates the potassium ion, increasing the nucleophilicity of the [¹⁸F]fluoride ion. The reaction mixture is usually dried azeotropically with acetonitrile to remove any water, which can hinder the fluorination reaction. nih.gov

Researchers have explored various conditions to improve yields. For instance, studies on analogous sulfonyl fluoride-based radiotracers have shown that the choice of solvent and the presence of additives like pyridine (B92270) can significantly impact the RCY. researchgate.net Furthermore, microfluidic reactor systems have been employed to optimize reaction conditions on a small scale, allowing for high-throughput screening of different parameters. researchgate.net

Table 1: Parameters Affecting Radiochemical Yield (RCY) in ¹⁸F-Sulfonyl Fluoride Synthesis
ParameterConditionEffect on RCYReference
SolventAcetonitrile (MeCN), Dimethyl Sulfoxide (DMSO)Commonly used polar aprotic solvents that facilitate nucleophilic substitution. acs.org
BasePotassium Carbonate (K₂CO₃)Used to maintain basic conditions and facilitate the activation of [¹⁸F]fluoride. nih.gov
Phase-Transfer CatalystKryptofix 222 (K₂₂₂)Sequesters the counter-ion (e.g., K⁺), increasing the nucleophilicity of [¹⁸F]fluoride. nih.gov
TemperatureRoom Temperature to Elevated TemperaturesSuFEx reactions can often proceed at room temperature, but some syntheses may require heating to improve yields. nih.gov
AdditivesPyridineCan improve yields in certain sulfonyl fluoride syntheses. researchgate.net

Isotopic Exchange Mechanisms in ¹⁸F-Sulfonyl Fluoride Synthesis

The synthesis of H-Tyr(SO₂F)-OMe-¹⁸F relies on an ¹⁸F/¹⁹F isotopic exchange mechanism. semanticscholar.orgacs.org In this process, a precursor molecule already containing a stable ¹⁹F-sulfonyl fluoride group is treated with a source of radioactive [¹⁸F]fluoride. The exchange reaction leads to the incorporation of ¹⁸F into the sulfonyl fluoride moiety.

This approach is particularly useful for late-stage radiolabeling, where the complex precursor molecule is synthesized first, and the radioactive isotope is introduced in the final step. researchgate.net While this method is efficient, it can result in a lower molar activity compared to methods where the ¹⁸F is introduced via a precursor with a leaving group other than fluoride. This is because the final product is a mixture of the ¹⁸F-labeled compound and the unreacted ¹⁹F-precursor. However, for many applications, the molar activity achieved through isotopic exchange is sufficient.

Automation of Radiosynthesis Using Cassette-Based Platforms (e.g., GE FASTlab™)

To ensure reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP), the radiosynthesis of PET tracers is often automated. Cassette-based platforms, such as the GE FASTlab™, are widely used for this purpose. nih.govsnmjournals.orgresearchgate.netrsc.org These systems utilize pre-assembled, single-use cassettes that contain all the necessary reagents and components for the synthesis, purification, and formulation of the radiotracer.

The automation of the synthesis of ¹⁸F-labeled sulfonyl fluorides on platforms like the GE FASTlab™ has been reported. nih.govresearchgate.net The process typically involves trapping the [¹⁸F]fluoride on an anion-exchange cartridge, eluting it into a reactor containing the precursor and other reagents, performing the labeling reaction, and then purifying the product. snmjournals.org The use of these automated systems streamlines the production process, making the radiotracer more readily available for preclinical and clinical research. nih.gov Reports on the automated synthesis of other ¹⁸F-labeled compounds, such as [¹⁸F]FSPG and [¹⁸F]Fluorocholine, on the GE FASTlab™ have demonstrated the robustness and reliability of this approach, achieving good radiochemical yields and high radiochemical purity. nih.govresearchgate.netsnmjournals.org

Radiochemical Purification and Quality Control Methodologies

Following the radiosynthesis, the crude reaction mixture contains the desired ¹⁸F-labeled product, unreacted precursor, byproducts, and residual reagents. Therefore, a robust purification step is essential to ensure the final product is suitable for its intended use.

Solid-phase extraction (SPE) is a commonly employed technique for the purification of ¹⁸F-labeled radiotracers. nih.govresearchgate.net This method utilizes cartridges packed with a solid sorbent that can selectively retain either the product or the impurities. For example, a C18 cartridge can be used to trap the relatively nonpolar radiolabeled product, while more polar impurities are washed away. The purified product is then eluted from the cartridge with a suitable solvent. researchgate.net

High-performance liquid chromatography (HPLC) is another powerful technique for both purification and quality control. snmjournals.org HPLC can separate the desired radiotracer from closely related impurities with high resolution, ensuring a high level of chemical and radiochemical purity.

Quality control (QC) is a critical final step to verify the identity, purity, and other quality attributes of the H-Tyr(SO₂F)-OMe-¹⁸F. QC tests typically include:

Preclinical Evaluation of H Tyr So₂f Ome ¹⁸f in Experimental Models

In Vitro Physicochemical and Bioreactivity Profiling

The initial stages of preclinical evaluation involve characterizing the fundamental physicochemical properties and biological reactivity of the compound in controlled laboratory settings.

Stability of the Sulfur-Fluorine Bond in Simulated Biological Environments

The integrity of the sulfur-fluorine (S-F) bond is paramount for the utility of H-Tyr(SO₂F)-OMe-¹⁸F as a PET tracer, as its cleavage would lead to the release of free [¹⁸F]fluoride and compromise imaging accuracy. The stability of this bond is influenced by both electronic and steric factors. researchgate.net Aryl sulfonyl fluorides, the class of compounds to which H-Tyr(SO₂F)-OMe-¹⁸F belongs, are known to be relatively stable in aqueous solutions across a wide pH range. nih.gov However, their stability can be challenged in biological matrices due to the presence of various nucleophiles and enzymes. researchgate.net

Studies on related aryl sulfonyl fluorides have shown that their stability in phosphate-buffered saline (PBS), a common simulate for physiological pH, can vary. For instance, some radiolabeled aryl sulfonyl fluorides have demonstrated stability in PBS for up to two hours. researchgate.net The introduction of a methoxy (B1213986) ester (-OMe) group at the α-carbon in H-Tyr(SO₂F)-OMe-¹⁸F is intended to enhance metabolic stability.

Table 1: In Vitro Stability of Related Aryl Sulfonyl Fluorides This table is generated based on data from related compounds to infer the potential stability of H-Tyr(SO₂F)-OMe-¹⁸F.

Compound Type Medium Incubation Time Stability
Radiolabeled Arenesulfonyl Fluoride (B91410) PBS (10% DMSO) 2 hours Stable researchgate.net
Radiolabeled Arenesulfonyl Fluoride Murine Serum < 15 minutes Extensive Metabolism researchgate.net
Trisubstituted Aryl Sulfonyl Fluorides Rat Serum Not Specified Highest Stability researchgate.net

Reactivity with Endogenous Biological Nucleophiles in Vitro

The sulfonyl fluoride group acts as an electrophile, capable of reacting with nucleophilic residues in biomolecules. While this reactivity is essential for potential applications as covalent probes, it must be appropriately balanced to ensure the tracer reaches its target intact. rsc.org The reactivity of sulfonyl fluorides can be modulated by the electronic properties of the aryl ring. rsc.org

Metabolic Stability in Preclinical Biological Matrices (e.g., Rat Serum)

The metabolic stability of a radiotracer is a critical determinant of its pharmacokinetic profile and imaging utility. The low metabolic stability of the S-F bond can be a significant issue, limiting the applicability of sulfonyl fluorides. researchgate.net Investigations into the metabolic stability of various aryl sulfonyl fluorides in rat serum have revealed that both electronic and steric factors play a crucial role. researchgate.net Specifically, 2,4,6-trisubstituted aryl sulfonyl fluorides have demonstrated the highest in vitro metabolic stability. researchgate.net

For peptidic compounds, cyclization with a disulfide bond has been shown to be an effective strategy to prevent metabolic degradation in rat plasma. nih.gov While H-Tyr(SO₂F)-OMe-¹⁸F is not a cyclic peptide, this highlights the importance of structural features in conferring metabolic stability. In vitro plasma stability experiments on related sulfur ¹⁸F-fluoride exchange-labeled amino acids, such as [¹⁸F]Gln-OSO₂F, [¹⁸F]Arg-OSO₂F, and [¹⁸F]FSY-OSO₂F, have shown high stability, suggesting that such compounds are worthy of further investigation. nih.gov A preliminary evaluation of H-Tyr([¹⁸F]FS)-OMe demonstrated sufficient in vivo stability. researchgate.netacs.orgresearchgate.net

In Vivo Pharmacokinetic and Biodistribution Analysis in Animal Models

Following in vitro characterization, the evaluation of H-Tyr(SO₂F)-OMe-¹⁸F progresses to in vivo studies in animal models to understand its distribution, clearance, and metabolic fate in a whole-organism context.

Whole-Body Distribution and Clearance Kinetics in Rodents

Biodistribution studies in animal models, typically rodents, provide quantitative data on the uptake and retention of the radiotracer in various organs and tissues over time. For amino acid-based tracers, uptake is often observed in tumors and organs with high metabolic activity or protein synthesis rates. nih.gov

For a related compound, [¹⁸F]FSY-OSO₂F, biodistribution studies in mice bearing MCF-7 xenografts showed that it is metabolized mainly by the liver and kidneys. nih.gov Such studies are crucial for determining the potential of H-Tyr(SO₂F)-OMe-¹⁸F for imaging specific targets and for identifying potential off-target accumulation that could interfere with image interpretation. The clearance kinetics from non-target tissues are also a key factor, as rapid clearance leads to a better target-to-background ratio and improved image quality.

Table 2: Biodistribution of a Related Amino Acid Tracer, [¹⁸F]FSY-OSO₂F, in Mice with MCF-7 Xenografts at 60 Minutes Post-Injection This table presents data from a structurally related compound to provide context for the expected biodistribution of H-Tyr(SO₂F)-OMe-¹⁸F.

Tissue % Injected Dose per Gram (%ID/g)
Tumor 8.31 ± 1.92 nih.gov
Lung 4.24 ± 0.36 nih.gov
Muscle Not explicitly stated, but tumor-to-muscle ratio was 3.14 ± 0.91 nih.gov

Investigation of In Vivo Defluorination Tendencies

In vivo defluorination, the cleavage of the ¹⁸F label from the tracer molecule, is a significant concern as it can lead to the accumulation of free [¹⁸F]fluoride in bone, resulting in poor image quality and inaccurate quantification. nih.gov Studies on several ¹⁸F-labeled amino acid tracers utilizing sulfur-fluoride exchange chemistry have reported no obvious or significant defluorination in vivo. nih.gov This suggests that the S-¹⁸F bond in this class of compounds may possess enhanced stability in the in vivo environment. nih.gov Preliminary evaluations of H-Tyr([¹⁸F]FS)-OMe have also indicated sufficient in vivo stability. researchgate.netacs.orgresearchgate.net Monitoring bone uptake in biodistribution studies is a standard method for assessing the extent of in vivo defluorination.

Organ-Specific Tracer Uptake and Retention Dynamics

The biodistribution of radiolabeled amino acid analogs is a critical factor in determining their efficacy as positron emission tomography (PET) imaging agents. While specific in vivo biodistribution data for H-Tyr(SO2F)-OMe-¹⁸F is emerging, studies on structurally similar compounds, such as those developed using sulfur ¹⁸F-fluoride exchange (SuFEx) chemistry, provide valuable insights into the expected organ uptake and retention dynamics.

Preclinical evaluations of analogous tyrosine-based tracers demonstrate a characteristic pattern of biodistribution. For instance, studies with the structurally related tracer [¹⁸F]FSY-OSO₂F in mouse models have shown that it is primarily metabolized by the liver and kidneys. snmjournals.org This is a common metabolic pathway for many radiolabeled amino acid analogs. The methoxy ester group on H-Tyr(SO2F)-OMe-¹⁸F is designed to enhance metabolic stability, potentially prolonging its circulation time compared to unmodified tyrosine derivatives.

In a preclinical study using a subcutaneous tumor model, the analogous compound [¹⁸F]FSY-OSO₂F exhibited significant uptake in the tumor, with a value of 8.31 ± 1.92% of the injected dose per gram of tissue (%ID/g) at 60 minutes post-injection. snmjournals.org The uptake in other major organs was also quantified, providing a reference for the expected distribution of H-Tyr(SO2F)-OMe-¹⁸F. The lung uptake was recorded at 4.24 ± 0.36 %ID/g. snmjournals.org The following table summarizes the biodistribution data for [¹⁸F]FSY-OSO₂F at 60 minutes post-injection.

Interactive Data Table: Biodistribution of [¹⁸F]FSY-OSO₂F in a Subcutaneous Tumor Model (60 min p.i.)

Organ %ID/g (Mean ± SD)
Tumor 8.31 ± 1.92

Data derived from a study on the analogous compound [¹⁸F]FSY-OSO₂F. snmjournals.org

The stability of the radiotracer in vivo is also a crucial aspect. Preliminary evaluations of aryl fluorosulfates, the class of compounds to which H-Tyr(SO2F)-OMe-¹⁸F belongs, have demonstrated sufficient in vivo stability, indicating a low likelihood of premature defluorination. nih.gov This stability is essential for obtaining clear PET images with minimal background signal from freely circulating ¹⁸F-fluoride.

Molecular Imaging Performance in Preclinical Disease Models

Tracer Uptake and Retention in Target Lesions (e.g., Glioma Models)

The utility of H-Tyr(SO2F)-OMe-¹⁸F as a PET tracer for oncology is critically dependent on its ability to accumulate and be retained in tumor tissues, providing a strong and persistent signal. Preclinical studies in glioma models are particularly relevant for amino acid-based tracers, as gliomas often exhibit upregulated amino acid transport.

In intracranial glioma models using U87MG cells, analogous tracers have demonstrated the ability to visualize tumors. nih.gov For instance, [¹⁸F]FSY-OSO₂F showed a tumor uptake of 4.98 ± 0.08 %ID/g at 60 minutes post-injection in a mouse glioma model. nih.gov The uptake in the surrounding brain tissue was 3.39 ± 0.14 %ID/g, demonstrating a clear demarcation of the tumor. nih.gov This favorable uptake profile suggests that H-Tyr(SO2F)-OMe-¹⁸F, with its similar structure, would also be effectively taken up by glioma cells. The mechanism of uptake for these amino acid analogs is often linked to transporters like the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers, including high-grade gliomas. acs.org

The retention of the tracer within the tumor is equally important for imaging. The metabolic stability conferred by the methoxy ester group in H-Tyr(SO2F)-OMe-¹⁸F is anticipated to contribute to longer retention times within the tumor, allowing for a wider imaging window.

Quantitative Assessment of Target-to-Background Ratios

A high target-to-background ratio is paramount for the clear delineation of tumors in PET imaging. This ratio is a measure of the tracer's specific accumulation in the tumor compared to surrounding healthy tissue. For brain tumor imaging, the tumor-to-brain ratio is a key performance metric.

In a preclinical U87MG intracranial glioma model, the analogous tracer [¹⁸F]FSY-OSO₂F yielded a target-to-non-target (tumor-to-brain) ratio of 1.46. nih.gov Another important metric, especially for systemic cancers, is the tumor-to-muscle ratio. For [¹⁸F]FSY-OSO₂F in a subcutaneous tumor model, the tumor-to-muscle ratio was found to be 7.23. nih.gov These ratios indicate a strong contrast between the tumor and background tissues, which is essential for accurate diagnosis and staging.

Interactive Data Table: Target-to-Background Ratios for [¹⁸F]FSY-OSO₂F in Preclinical Models

Model Type Ratio Value
Intracranial Glioma Tumor-to-Brain 1.46

Data derived from studies on the analogous compound [¹⁸F]FSY-OSO₂F. nih.gov

Comparison with Established Amino Acid Radiotracers in Preclinical Settings

To establish the potential advantages of a new radiotracer, its performance is often compared to existing, clinically established tracers. The most common amino acid tracers for neuro-oncology are O-(2-¹⁸F-fluoroethyl)-L-tyrosine ([¹⁸F]FET) and ¹¹C-methionine ([¹¹C]MET). nih.gov

Preclinical studies have directly compared the performance of tracers developed via SuFEx chemistry with [¹⁸F]FET. In a head-to-head comparison in a subcutaneous tumor model, [¹⁸F]FSY-OSO₂F, an analog of H-Tyr(SO2F)-OMe-¹⁸F, demonstrated a significantly higher tumor-to-muscle ratio than [¹⁸F]FET (7.23 vs. 2.72). nih.gov While the absolute tumor uptake of [¹⁸F]FET was higher (10.07 ± 1.49 %ID/g), its uptake in muscle was also greater, leading to the lower contrast ratio. nih.gov This suggests that tracers like H-Tyr(SO2F)-OMe-¹⁸F may offer improved image contrast, which is particularly beneficial for detecting smaller lesions or tumors in regions with high background uptake.

The development of third-generation amino acid tracers like H-Tyr(SO2F)-OMe-¹⁸F aims to overcome some of the limitations of earlier agents, such as the high non-specific uptake in muscle and liver seen with second-generation tracers like [¹⁸F]FET. The improved target-to-background ratios observed with these newer compounds represent a significant step forward in oncologic PET imaging.

Mechanistic Studies of Sulfonyl Fluoride Reactivity and Biological Interactions

Molecular Mechanisms of Covalent Bioconjugation

Covalent bioconjugation by sulfonyl fluorides occurs through a mechanism known as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). acs.org This reaction involves the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage with the biological target. acs.org This process transforms a transient, reversible interaction into a permanent covalent bond, which is invaluable for identifying and characterizing protein targets. nih.gov

Electrophilic Reactivity of Sulfonyl Fluorides with Amino Acid Residues (e.g., Tyrosine, Lysine, Cysteine, Serine, Threonine)

The sulfonyl fluoride moiety is a privileged electrophile due to its balanced reactivity; it is stable enough to persist in aqueous biological environments but reactive enough to engage with specific nucleophilic amino acid residues within a protein's binding pocket. rsc.org Unlike more traditional covalent warheads that primarily target cysteine, sulfonyl fluorides can react with a broader range of residues. nih.gov This expands the scope of proteins that can be targeted, as many protein binding sites lack an accessible cysteine. acs.orgacs.org

The reactivity profile with key amino acid residues is as follows:

Tyrosine and Lysine: Sulfonyl fluorides form stable adducts with the hydroxyl group of tyrosine and the amine group of lysine. acs.org These residues are frequently found in ligand-binding sites, making them attractive targets for covalent inhibitors. acs.org

Serine and Threonine: The hydroxyl groups of serine and threonine are also known targets. Historically, sulfonyl fluorides like Phenylmethylsulfonyl Fluoride (PMSF) were first developed as inhibitors of serine proteases, reacting with the active site serine. rsc.org

Cysteine: While sulfonyl fluorides react rapidly with the thiol group of cysteine, the resulting adducts are often unstable, making them less suitable for durable covalent inhibition of this particular residue. acs.org

This multi-targeting capability allows for the site-selective engagement of various amino acids, depending on the specific microenvironment of the protein's binding pocket. nih.gov

Amino Acid ResidueNucleophilic GroupAdduct Stability with Sulfonyl FluorideReference
TyrosinePhenolic Hydroxyl (-OH)Stable acs.org
LysineEpsilon-Amine (-NH2)Stable acs.org
SerineHydroxyl (-OH)Stable rsc.org
ThreonineHydroxyl (-OH)Stable enamine.net
CysteineThiol (-SH)Unstable acs.org
HistidineImidazoleContext-dependent acs.org

Role of Sulfonyl Fluoride Moieties as Covalent Inhibitors or Activity-Based Probes

The unique reactivity of the sulfonyl fluoride group makes it an excellent component for designing covalent inhibitors and activity-based probes (ABPs). jenabioscience.com As covalent inhibitors, these compounds can achieve prolonged and potent inhibition of a target protein by forming a permanent bond. rsc.org This is particularly advantageous for therapeutic applications where sustained target engagement is desired.

As ABPs, sulfonyl fluoride-containing molecules are used to map the active sites of enzymes and identify new drug targets. researchgate.netnih.gov By incorporating a reporter tag (like a fluorophore or biotin) or a radioisotope (like 18F in H-Tyr(SO2F)-OMe-18F), researchers can track the molecule and identify which proteins it has covalently bonded to within a complex biological sample. rsc.org This approach has been instrumental in target identification and validation, helping to elucidate the function of proteins in health and disease. rsc.org

Structure-Reactivity-Stability Relationships of Aryl Sulfonyl Fluorides

The effectiveness of an aryl sulfonyl fluoride probe or inhibitor is a delicate balance between its stability and reactivity. The molecule must be stable enough to avoid rapid hydrolysis or off-target reactions but reactive enough to covalently modify its intended target. acs.org This balance is governed by the chemical structure of the molecule, particularly the substituents on the aryl ring. nih.gov

Influence of Electronic and Steric Factors on S-F Bond Stability and Reactivity

Both electronic and steric factors significantly influence the properties of the S-F bond. acs.orgnih.gov

Electronic Factors: The electrophilicity of the sulfur atom is modulated by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups (e.g., -NO2) increase the partial positive charge on the sulfur atom, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., -OCH3, -NH2) decrease its reactivity. This allows for the fine-tuning of the warhead's reactivity for a specific application. acs.org

Steric Factors: The steric environment around the sulfonyl fluoride group also plays a crucial role. Bulky substituents near the -SO2F group can hinder the approach of nucleophiles, including water, thereby increasing the compound's hydrolytic stability. acs.org For instance, studies have shown that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit the highest in vitro metabolic stability due to steric hindrance around the S-F bond. nih.gov This increased stability is critical for in vivo applications, including PET imaging, where the probe must remain intact long enough to reach its target. acs.org

Aryl Ring Substituent TypeEffect on Sulfur ElectrophilicityEffect on ReactivityEffect on S-F Bond StabilityReference
Electron-Withdrawing (e.g., -NO2, -CN)IncreaseIncreaseDecrease (more prone to hydrolysis) acs.org
Electron-Donating (e.g., -OCH3, -NH2)DecreaseDecreaseIncrease acs.org
Bulky/Sterically Hindering (e.g., ortho-substituents)Minimal direct electronic effectDecrease (hinders nucleophilic attack)Increase (protects from hydrolysis) nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Compound-Target Interactions

Computational methods are increasingly vital in the study and design of sulfonyl fluoride-based compounds. nih.gov Techniques like covalent docking and molecular dynamics (MD) simulations provide powerful tools to predict and analyze the interactions between a compound and its protein target at an atomic level. acs.orgnih.govmdpi.com

Covalent docking can be used to screen virtual libraries of sulfonyl fluoride-containing molecules to identify candidates that are likely to bind to a specific site on a target protein. acs.org This approach helps prioritize compounds for synthesis and experimental testing. For example, covalent docking has been successfully used to identify aryl sulfonyl fluorides that target a non-catalytic lysine residue, guiding the development of selective inhibitors. acs.org

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the compound-protein complex over time. springernature.com These simulations can reveal the conformational changes that occur upon binding, the stability of the covalent adduct, and the specific interactions (like hydrogen bonds) that stabilize the complex. mdpi.comunl.pt This detailed understanding of the binding mechanism is crucial for the rational design of more potent and selective covalent probes and inhibitors. nih.gov

Future Research Directions and Translational Perspectives for Sulfonyl Fluoride Based Radiotracers

Design and Synthesis of Novel H-Tyr(SO₂F)-OMe-¹⁸F Derivatives and Analogues

The structural scaffold of H-Tyr(SO₂F)-OMe-¹⁸F offers a versatile platform for the design and synthesis of novel derivatives and analogues with tailored biological properties. Future research will likely focus on systematic modifications of the core molecule to enhance targeting specificity, improve pharmacokinetic profiles, and expand diagnostic applications. The tyrosine backbone is particularly amenable to modification, allowing for the introduction of different functional groups to alter the tracer's transport characteristics. nih.gov

One key strategy involves the application of Sulfur [¹⁸F]Fluoride Exchange (SuFEx) click chemistry, a high-efficiency labeling method that is well-suited for amino acid radiolabeling. nih.gov Research has shown that introducing a sulfonyl fluoride (B91410) group onto the phenol (B47542) moiety of tyrosine is a straightforward process. nih.gov Building on this, novel analogues can be designed by altering the amino acid portion of the molecule to target different metabolic pathways or cellular transporters that are overexpressed in specific disease states. For instance, while the tyrosine analogue [¹⁸F]FSY-OSO₂F has shown promise in visualizing tumors with high contrast, other amino acid derivatives like glutamine and arginine analogues have demonstrated different imaging characteristics, suggesting that a library of such compounds could offer a panel of tracers for various cancer types. nih.gov

Detailed research findings indicate that even subtle structural changes can lead to significant differences in imaging outcomes. For example, studies comparing various ¹⁸F-labeled tyrosine derivatives have revealed differences in cellular uptake, with some analogues showing higher accumulation in glioblastoma cells than others. nih.gov This underscores the potential for fine-tuning the molecular structure to optimize imaging performance.

Modification Strategy Rationale Potential Outcome Example Analogue Class
Varying the Amino Acid Core To target different amino acid transporters (e.g., ASCT2, LAT1) upregulated in various cancers.Enhanced tumor specificity and uptake; tracers for different cancer types (e.g., prostate, breast).Glutamine-SO₂F, Arginine-SO₂F, Phenylalanine-SO₂F derivatives.
Altering the Linker Group To optimize pharmacokinetics, reduce steric hindrance, and improve stability.Improved in vivo stability, faster clearance from non-target tissues, higher tumor-to-background ratios.Introduction of polyethylene glycol (PEG) linkers or other biocompatible spacers.
Modifying the Ester Group To influence cell membrane permeability and intracellular trapping mechanisms.Altered biodistribution and retention within target cells.Ethyl ester, tert-butyl ester, or amide derivatives.

Exploration of Alternative Fluorosulfurylation Reagents and Methodologies

The radiosynthesis of ¹⁸F-sulfonyl fluorides is a rapidly evolving field, with ongoing research focused on developing more efficient, versatile, and milder fluorosulfurylation reagents and methodologies. While the direct ¹⁸F/¹⁹F isotopic exchange on an aryl sulfonyl fluoride is a prominent method, its efficiency can be substrate-dependent. nih.gov A significant portion of current methods relies on the nucleophilic substitution of sulfonyl chlorides with [¹⁸F]fluoride, but this often requires harsh conditions that may not be suitable for complex, sensitive biomolecules. acs.org

Future advancements are expected to come from the development of novel reagents that can transfer the [¹⁸F]FSO₂⁺ group or its equivalent under more benign conditions. One promising avenue is the in-situ generation of an [¹⁸F]FSO₂⁺ transfer agent, which would allow for the direct ¹⁸F-fluorosulfurylation of phenols and amines. researchgate.net Another area of exploration is the use of alternative precursors that are more reactive than sulfonyl chlorides but still sufficiently stable for storage and handling. For example, fluorosulfuryl imidazolium salts have been investigated as replacements for sulfuryl fluoride gas, a reagent that is challenging to handle in a typical radiochemistry setting. researchgate.net

Furthermore, methodologies that circumvent the need for strictly anhydrous conditions are highly sought after to simplify the radiosynthesis process. osti.gov Developing reagents that are effective in the presence of small amounts of water would streamline the production of radiotracers like H-Tyr(SO₂F)-OMe-¹⁸F, particularly in automated and microfluidic systems. mdpi.com

Reagent/Methodology Precursor Key Advantages Limitations
Sulfur [¹⁸F]Fluoride Exchange (SuFEx) Aryl Sulfonyl FluorideUltrafast reaction time, mild conditions, suitable for automation. acs.orgnih.govRequires synthesis of the ¹⁹F-precursor; specific activity can be limited by exchange kinetics.
Nucleophilic Substitution Sulfonyl ChlorideReadily available precursors.Often requires high temperatures and anhydrous conditions. acs.org
[¹⁸F]PyFluor 2-Pyridinesulfonyl ChlorideEnables deoxy-radiofluorination under mild conditions. acs.orgPrimarily used for converting alcohols to alkyl fluorides, not direct fluorosulfurylation.
In-situ [¹⁸F]FSO₂⁺ Transfer Phenols, AminesDirect fluorosulfurylation without pre-functionalization of the substrate. researchgate.netMethodology is still under development; reagent stability and reactivity need optimization.
Fluorosulfuryl Imidazolium Salts Imidazole-based precursorsSolid reagent, avoids the use of gaseous SO₂F₂. researchgate.netSynthesis of the precursor can be multi-stepped.

Development of Multi-Targeted or Theranostic Sulfonyl Fluoride Radiotracers

The sulfonyl fluoride "warhead" is not only a convenient anchor for ¹⁸F but also a reactive group that can form covalent bonds with nucleophilic amino acid residues (e.g., tyrosine, lysine, serine) in proteins. mdpi.com This unique property opens the door to designing multi-targeted or theranostic agents based on the H-Tyr(SO₂F)-OMe-¹⁸F scaffold.

A multi-targeted approach would involve creating a single molecule that can bind to two different, but related, biological targets. This could be achieved by modifying the H-Tyr(SO₂F)-OMe-¹⁸F structure to include a second pharmacophore. Such agents could provide more comprehensive diagnostic information about complex disease processes where multiple pathways are dysregulated.

The concept of theranostics involves pairing a diagnostic radionuclide with a therapeutic radionuclide on a similar molecular entity. For sulfonyl fluoride-based tracers, a diagnostic PET agent like H-Tyr(SO₂F)-OMe-¹⁸F could be chemically mirrored by a therapeutic version where ¹⁸F is replaced with a particle-emitting isotope (e.g., ²²⁵Ac, ¹⁷⁷Lu). This allows for non-invasive imaging to confirm target engagement and determine dosimetry before administering a targeted radiopharmaceutical therapy. The development of a PARP1-targeting aryl [¹⁸F]fluorosulfate for tumor imaging provides a strong proof-of-concept for designing such target-specific probes. acs.orgnih.gov

Advancements in Microfluidic and Automated Radiosynthesis for Scalable Production

For any radiotracer to be clinically viable, its synthesis must be reliable, reproducible, and scalable. Automated synthesis modules and microfluidic technologies are crucial for achieving this. elsevierpure.com The ultrafast nature and mild reaction conditions of SuFEx chemistry make it exceptionally well-suited for these platforms. acs.orgnih.gov

Microfluidic reactors offer additional advantages, including reduced consumption of expensive reagents, faster reaction times due to high surface-area-to-volume ratios, and the potential for integrating synthesis and quality control into a single "lab-on-a-chip" device. mdpi.com The development of microfluidic systems compatible with the aqueous conditions often used for [¹⁸F]fluoride production is a key area of investigation. mdpi.com

Integration of ¹⁸F-Sulfonyl Fluoride Tracers with Other Imaging Modalities

The full diagnostic potential of a radiotracer like H-Tyr(SO₂F)-OMe-¹⁸F is realized when its functional and metabolic information is combined with high-resolution anatomical data from other imaging modalities. Hybrid imaging techniques, particularly PET/CT and PET/MRI, are becoming standard in clinical practice and preclinical research. snmjournals.orgopenmedscience.com

PET/CT combines the metabolic sensitivity of PET with the detailed anatomical maps provided by computed tomography (CT). snmjournals.org This allows for the precise localization of areas with high tracer uptake, which is critical for applications in oncology.

PET/MRI offers the unique advantage of integrating PET data with the superior soft-tissue contrast and diverse functional imaging capabilities of magnetic resonance imaging (MRI). nih.govdovepress.com This is particularly valuable in neuroimaging and for assessing complex tumor microenvironments. nih.govnih.gov For a tracer like H-Tyr(SO₂F)-OMe-¹⁸F, a PET/MRI scan could simultaneously map amino acid metabolism (PET) and tissue cellularity, vascularity, and edema (MRI), providing a comprehensive multi-parametric view of the disease. The development of PET inserts that can operate within existing MRI scanners is making this powerful dual-modality imaging more accessible. skku.edu The continued advancement of these integrated imaging systems will be essential for translating novel sulfonyl fluoride-based tracers into clinical tools that can guide diagnosis and therapy more effectively.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for H-Tyr(SO2F)-OMe-18F, and how do reaction conditions influence radiochemical yield?

  • Methodology : Optimize synthesis using solid-phase peptide synthesis (SPPS) with fluorination at the tyrosine residue. Key variables include:

  • Temperature (e.g., 25°C vs. 40°C for sulfonyl fluoride stability).
  • Solvent systems (e.g., DMF for solubility vs. acetonitrile for minimal side reactions).
  • Purification techniques (HPLC vs. SPE for isolating the ¹⁸F-labeled product).
    • Data Analysis : Compare radiochemical purity (RCP) via radio-TLC and mass spectrometry .

Q. How do structural modifications (e.g., sulfonyl fluoride vs. methyl ester groups) affect the compound’s stability in aqueous solutions?

  • Methodology : Conduct accelerated stability studies at pH 7.4 (phosphate buffer) and 37°C. Monitor degradation via:

  • Radio-HPLC for ¹⁸F detachment.
  • NMR spectroscopy for sulfonyl fluoride hydrolysis.
    • Critical Parameters : Hydrolytic susceptibility of the sulfonyl fluoride group under physiological conditions .

Q. What validated analytical methods are recommended for characterizing this compound?

  • Techniques :

  • LC-MS/MS : Quantify non-radioactive analogs.
  • Radio-TLC : Assess radiochemical purity.
  • LogP Measurements : Determine lipophilicity for biodistribution predictions.
    • Data Reporting : Include error margins (e.g., ±5% for RCP) and calibration curves .

Advanced Research Questions

Q. How can conflicting data on in vivo biodistribution of this compound be resolved?

  • Experimental Design :

  • Standardize animal models (e.g., murine vs. primate).
  • Control for metabolic enzyme variability (e.g., sulfatase activity in tissues).
    • Contradiction Analysis : Use meta-analysis to compare uptake ratios (e.g., tumor-to-background) across studies, accounting for differences in imaging protocols (PET vs. autoradiography) .

Q. What strategies mitigate defluorination during in vivo applications of this compound?

  • Approaches :

  • Co-administration of enzyme inhibitors (e.g., paraoxonase inhibitors).
  • Structural shielding via PEGylation or liposomal encapsulation.
    • Validation : Compare blood half-life (t½) and bone uptake (¹⁸F sequestration indicator) in treated vs. untreated cohorts .

Q. How do isotopic effects (¹⁸F vs. ¹⁹F) influence the compound’s binding affinity to target proteins?

  • Methodology :

  • Perform competitive binding assays using ¹⁹F-labeled analogs.
  • Analyze binding kinetics via surface plasmon resonance (SPR).
    • Key Insight : Evaluate whether the ¹⁸F label alters steric hindrance or electronic properties at the binding site .

Q. What ethical and regulatory considerations apply to preclinical studies involving this compound?

  • Guidelines :

  • Justify radiation exposure limits per ICRP recommendations.
  • Document disposal protocols for radioactive waste (e.g., decay-in-storage for ¹⁸F).
    • Compliance : Align with FDA/EMA guidelines for radiopharmaceutical safety testing .

Data Management and Reproducibility

Q. How can FAIR principles (Findable, Accessible, Interoperable, Reusable) be applied to this compound research data?

  • Implementation :

  • Deposit raw spectra and chromatograms in repositories like Zenodo or ChEMBL.
  • Use standardized metadata templates (e.g., ISA-Tab) for experimental workflows.
    • Challenges : Ensure long-term accessibility of radioactive decay-corrected data .

Q. What computational tools predict the metabolic pathways of this compound?

  • Resources :

  • Schrödinger’s BioLuminate for sulfonyl fluoride reactivity.
  • SwissADME for pharmacokinetic profiling.
    • Validation : Cross-reference predictions with in vitro microsomal stability assays .

Tables for Key Parameters

Parameter Recommended Method Typical Range Reference
Radiochemical Purity (RCP)Radio-HPLC with C18 column≥95% (preclinical use)
Lipophilicity (LogP)Shake-flask + scintillation1.5–2.5 (optimal for BBB)
In Vivo Stability (t½)PET imaging + blood sampling30–60 minutes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.